N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide
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Overview
Description
N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide is a compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide typically involves the reaction of 4-oxo-1-phenylpyridazin-3-ylmethyl chloride with 3-aminophenylacetamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Such as zardaverine and emorfazone, which also exhibit anti-inflammatory and anticancer activities.
Phenylacetamide derivatives: Compounds like paracetamol, known for their analgesic properties
Uniqueness
N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide is unique due to its specific structural features, which confer a combination of pharmacological activities not commonly found in other compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-14(23)20-16-7-5-6-15(12-16)13-18-19(24)10-11-22(21-18)17-8-3-2-4-9-17/h2-12H,13H2,1H3,(H,20,23) |
InChI Key |
XQCSERDNULOYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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